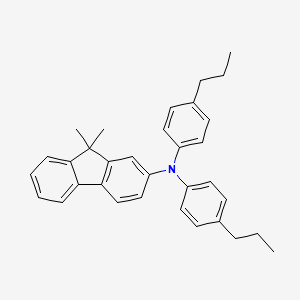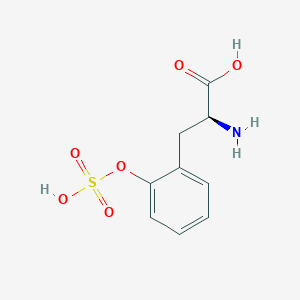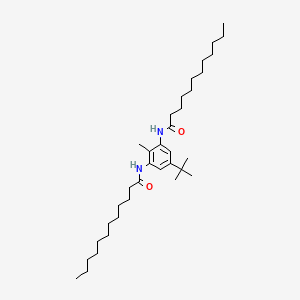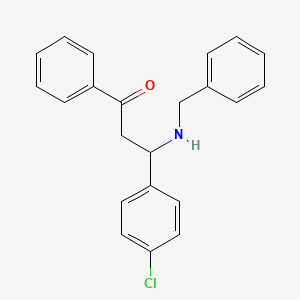
2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate is an organic compound that features both a hydroxyl group and a thiocyanate group attached to a tetrahydronaphthalene ring system. Compounds with such functional groups are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.
Thiocyanation: The thiocyanate group can be introduced by reacting the hydroxylated intermediate with thiocyanogen or thiocyanate salts under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the thiocyanate group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate would depend on its specific interactions with biological targets. The hydroxyl group can form hydrogen bonds, while the thiocyanate group can participate in nucleophilic or electrophilic reactions. These interactions can affect molecular pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the thiocyanate group.
1,2,3,4-Tetrahydronaphthalen-1-yl thiocyanate: Lacks the hydroxyl group.
2-Hydroxy-1-naphthyl thiocyanate: Contains a naphthalene ring instead of a tetrahydronaphthalene ring.
Uniqueness
2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl thiocyanate is unique due to the presence of both hydroxyl and thiocyanate groups on a tetrahydronaphthalene ring, which can lead to distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
673460-55-4 |
|---|---|
Molekularformel |
C11H11NOS |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
(2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl) thiocyanate |
InChI |
InChI=1S/C11H11NOS/c12-7-14-11-9-4-2-1-3-8(9)5-6-10(11)13/h1-4,10-11,13H,5-6H2 |
InChI-Schlüssel |
PSMRNFWDCQHGAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C1O)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Nitrophenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12537485.png)

![[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium](/img/structure/B12537500.png)
![Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol](/img/structure/B12537508.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)


![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)
![3-(4-Ethoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537543.png)

![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)


